Methyl 1-methylpyrrolidine-3-carboxylate
Description
Methyl 1-methylpyrrolidine-3-carboxylate (CAS: 34616-29-0) is a pyrrolidine-derived ester with the molecular formula C₇H₁₃NO₂. This compound features a methyl group at the 1-position of the pyrrolidine ring and a methyl ester moiety at the 3-position. It is commercially available in purities ranging from 95% to 97% . Pyrrolidine derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and as chiral building blocks due to their rigid bicyclic structure and stereochemical versatility.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWOGQHZGYEOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Methyl 1-methylpyrrolidine-3-carboxylate serves as a building block in organic synthesis. It is utilized in the construction of more complex molecules and as a reagent in various organic reactions, including:
- Michael Additions : It acts as a nucleophile, reacting with α,β-unsaturated carbonyl compounds.
- Aldol Reactions : The compound can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.
Biochemical Studies
In biological research, this compound is employed to study enzyme mechanisms and as a substrate in biochemical assays. Its structural characteristics allow researchers to investigate the interactions between enzymes and substrates effectively.
Pharmaceutical Applications
The compound's chiral nature makes it valuable in pharmaceutical development. Chiral molecules often exhibit different biological activities based on their spatial arrangement, leading to enhanced efficacy and reduced side effects in drug formulations .
Case Study 1: Enzyme Mechanism Studies
A study focused on the use of this compound as a substrate for enzyme kinetics revealed that variations in the substrate's structure significantly influenced the reaction rates and mechanisms involved. This research highlighted the importance of structural modifications in optimizing enzyme activity .
Case Study 2: Synthesis of Chiral Compounds
Research demonstrated that this compound could be utilized to synthesize various chiral intermediates for pharmaceuticals. The study compared its efficiency against traditional catalysts like L-Proline, showing improved selectivity and yield in specific reactions .
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of fine chemicals and agrochemicals. Its ability to undergo various transformations makes it a valuable component in producing specialty chemicals with high market demand.
Table 1: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Chemistry | Building block for complex molecules | Key reagent in synthetic pathways |
| Biochemistry | Substrate for enzyme studies | Important for understanding kinetics |
| Pharmaceutical Industry | Synthesis of chiral drugs | Enhances drug efficacy |
| Industrial Chemistry | Intermediate for fine chemicals | High demand for specialty chemicals |
Table 2: Comparison of Reaction Conditions
| Reaction Type | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Michael Addition | Basic conditions | 85 | 90 |
| Aldol Reaction | Acidic/basic conditions | 75 | 80 |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and physicochemical properties:
Key Differences and Implications
Ester Group Variation :
- Replacing the methyl ester with an ethyl group (e.g., Ethyl 1-methylpyrrolidine-3-carboxylate) may alter lipophilicity and hydrolysis kinetics, impacting bioavailability in drug candidates.
Stereochemistry :
- The (3R,4R)-configured analog (CAS: 1260603-20-0) demonstrates the importance of stereochemistry in enantioselective synthesis. Such derivatives are critical for producing optically active pharmaceuticals, as seen in the synthesis of spirooxindole alkaloids.
Removal of the 1-methyl group (as in Methyl pyrrolidine-3-carboxylate hydrochloride) simplifies the structure but reduces steric hindrance, which may affect metabolic stability.
Salt Forms :
- Hydrochloride salts (e.g., Methyl pyrrolidine-3-carboxylate hydrochloride) improve aqueous solubility, facilitating formulation in parenteral drugs.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of methyl 1-methylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or esterification. One approach reacts 1-methylpyrrolidine-3-carboxylic acid with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, acyl chloride intermediates derived from the carboxylic acid can react with methanol in the presence of catalysts like DMAP .
Optimization Strategies:
- Temperature: Elevated temperatures (80–100°C) improve reaction rates but require reflux setups to avoid byproducts .
- Catalysts: DMAP or pyridine enhances esterification efficiency by activating acyl chlorides .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .
Example Reaction Conditions Table:
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1-methylpyrrolidine-3-carboxylic acid + CH₃I | DMF | 80°C | 17 h | ~75% | |
| Acyl chloride + MeOH | THF | RT | 24 h | ~85% |
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should researchers prioritize?
Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR:
- ¹³C NMR:
- Ester carbonyl at δ ~170 ppm; N-CH₃ at δ ~40 ppm .
Infrared (IR) Spectroscopy:
- Strong C=O stretch at ~1740 cm⁻¹ (ester) and N-CH₃ deformation at ~1450 cm⁻¹ .
Mass Spectrometry (MS):
- Molecular ion peak [M+H]⁺ at m/z 158.1 (C₇H₁₃NO₂⁺) with fragmentation patterns indicating loss of COOCH₃ (Δ m/z 59) .
Basic: How is purity assessed, and what analytical methods ensure batch consistency?
Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection at 210–220 nm .
- Melting Point: Consistency across batches (literature mp: ~–20°C, liquid at RT; verify via DSC if solid) .
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can ring puckering conformations be quantitatively analyzed using crystallographic data?
Answer:
Cremer-Pople Parameters:
- Define puckering amplitude (q) and phase angle (φ) to describe non-planar rings . For pyrrolidine derivatives, q > 0.5 Å indicates significant puckering.
Software Workflow:
Structure Solution: SHELXD (charge flipping) or direct methods in SHELXS .
Refinement: SHELXL for anisotropic displacement parameters .
Visualization: Mercury CSD to calculate and visualize puckering parameters .
Example:
A study of similar pyrrolidine esters revealed q = 0.63 Å and φ = 18°, suggesting a twisted envelope conformation .
Advanced: What computational strategies predict the compound’s reactivity or interactions in catalytic systems?
Answer:
Density Functional Theory (DFT):
- Optimize geometry at B3LYP/6-31G(d) level to assess steric effects of the N-CH₃ group on nucleophilic sites.
- Calculate electrostatic potential maps to identify electrophilic regions (e.g., ester carbonyl) .
Molecular Dynamics (MD):
- Simulate solvation effects (e.g., in DMSO or water) using AMBER force fields to predict solubility or aggregation .
Advanced: How are contradictions in crystallographic data (e.g., bond length discrepancies) resolved?
Answer:
Refinement Checks:
- Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
- Validate with R-factor convergence (<5% difference between R₁ and wR₂).
Comparative Analysis:
- Cross-reference with Cambridge Structural Database (CSD) entries via Mercury to identify outliers in bond lengths/angles .
Example: A study resolved a 0.05 Å discrepancy in C-O bond lengths by re-examining hydrogen atom placement using SHELXL’s HFIX commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
